![molecular formula C17H19N3O B13724216 4-amino-N'-[(1Z)-1-phenylbutylidene]benzohydrazide](/img/structure/B13724216.png)
4-amino-N'-[(1Z)-1-phenylbutylidene]benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-N’-[(1Z)-1-phenylbutylidene]benzohydrazide is a Schiff base compound, which is a type of compound formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their wide range of applications in medicinal and pharmaceutical fields due to their ability to form stable complexes with most transition metals . This compound is particularly interesting due to its potential biological activities and its role in coordination chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N’-[(1Z)-1-phenylbutylidene]benzohydrazide typically involves the condensation reaction between 4-aminobenzohydrazide and 1-phenylbutanal. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The reaction mixture is then cooled, and the product is filtered and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
4-amino-N’-[(1Z)-1-phenylbutylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: 4-aminobenzohydrazide and 1-phenylbutanal.
Substitution: Various substituted hydrazides depending on the nucleophile used.
科学研究应用
4-amino-N’-[(1Z)-1-phenylbutylidene]benzohydrazide has several scientific research applications:
作用机制
The mechanism of action of 4-amino-N’-[(1Z)-1-phenylbutylidene]benzohydrazide involves its ability to form stable complexes with transition metals, which can then interact with biological molecules. These interactions can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects . The compound’s Schiff base structure allows it to act as a chelating agent, binding to metal ions and altering their reactivity.
相似化合物的比较
Similar Compounds
- 4-amino-N’-[(1Z)-1-phenylhexylidene]benzohydrazide
- 4-amino-N’-[(1Z)-1-phenylpropylidene]benzohydrazide
- 4-amino-N’-[(1Z)-1-(4-methylphenyl)ethylidene]benzohydrazide
Uniqueness
4-amino-N’-[(1Z)-1-phenylbutylidene]benzohydrazide is unique due to its specific phenylbutylidene moiety, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its binding affinity to metal ions and its biological activity, making it a valuable compound for research and potential therapeutic applications .
属性
分子式 |
C17H19N3O |
|---|---|
分子量 |
281.35 g/mol |
IUPAC 名称 |
4-amino-N-[(Z)-1-phenylbutylideneamino]benzamide |
InChI |
InChI=1S/C17H19N3O/c1-2-6-16(13-7-4-3-5-8-13)19-20-17(21)14-9-11-15(18)12-10-14/h3-5,7-12H,2,6,18H2,1H3,(H,20,21)/b19-16- |
InChI 键 |
QSZSERVNOWQRIA-MNDPQUGUSA-N |
手性 SMILES |
CCC/C(=N/NC(=O)C1=CC=C(C=C1)N)/C2=CC=CC=C2 |
规范 SMILES |
CCCC(=NNC(=O)C1=CC=C(C=C1)N)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Boc-amino)-4-[3-(trifluoromethoxy)phenyl]butyric Acid](/img/structure/B13724133.png)
![N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-iodobenzohydrazide](/img/structure/B13724137.png)
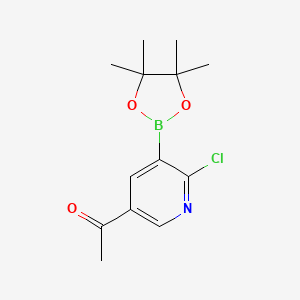
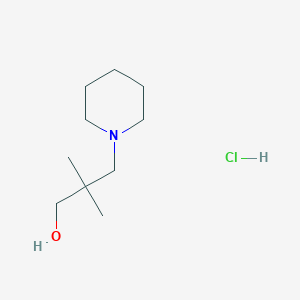
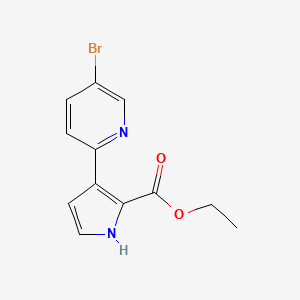
![3'-Fluoro-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13724160.png)

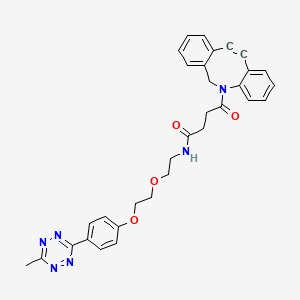



![1-Phenylmethanesulfonyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724221.png)
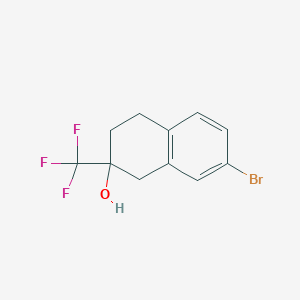
![4-Nitro-2-[(5-nitro-2-phenylmethoxyphenyl)disulfanyl]-1-phenylmethoxybenzene](/img/structure/B13724236.png)
